molecular formula C14H18FN7 B12220686 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12220686
M. Wt: 303.34 g/mol
InChI Key: COISBQMGYKUERC-UHFFFAOYSA-N
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Description

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a fluoropyrimidine moiety linked to a piperazine ring, which is further connected to a dimethylpyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluoropyrimidine derivative reacts with a piperazine compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoropyrimidine moiety enhances its ability to interact with nucleic acids, while the piperazine ring provides versatility in receptor and enzyme interactions.

Properties

Molecular Formula

C14H18FN7

Molecular Weight

303.34 g/mol

IUPAC Name

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C14H18FN7/c1-20(2)12-7-13(19-10-18-12)21-3-5-22(6-4-21)14-16-8-11(15)9-17-14/h7-10H,3-6H2,1-2H3

InChI Key

COISBQMGYKUERC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=C(C=N3)F

Origin of Product

United States

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